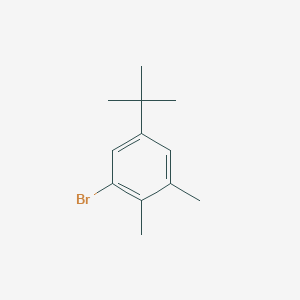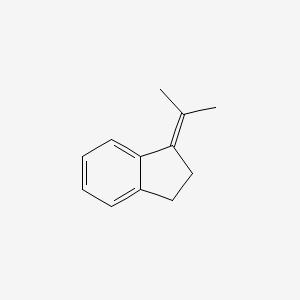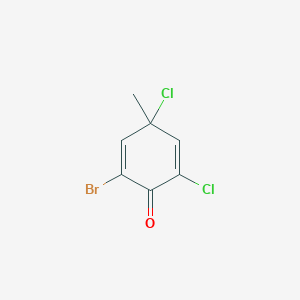
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one is a halogenated organic compound It is characterized by the presence of bromine, chlorine, and a methyl group attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
The synthesis of 2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one typically involves halogenation reactions. One common method is the bromination and chlorination of 4-methylcyclohexa-2,5-dien-1-one. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process . Industrial production methods may involve similar halogenation techniques but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Reductive Dehalogenation: This reaction involves the removal of halogen atoms under reductive conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Applications De Recherche Scientifique
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one can be compared with other halogenated cyclohexa-2,5-dien-1-one compounds, such as:
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
4-Bromo-2,6-dichloroaniline: Another halogenated compound with different functional groups, used in different chemical and biological studies.
Propriétés
Numéro CAS |
61305-67-7 |
|---|---|
Formule moléculaire |
C7H5BrCl2O |
Poids moléculaire |
255.92 g/mol |
Nom IUPAC |
2-bromo-4,6-dichloro-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5BrCl2O/c1-7(10)2-4(8)6(11)5(9)3-7/h2-3H,1H3 |
Clé InChI |
RSIKRHYBXNDRSA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


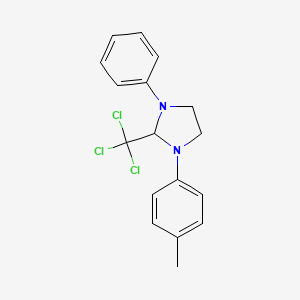
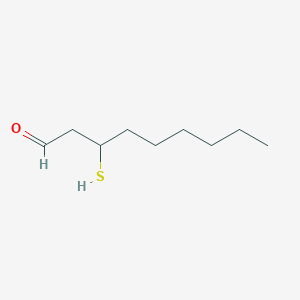
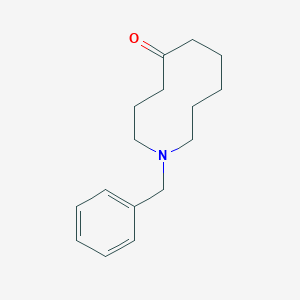
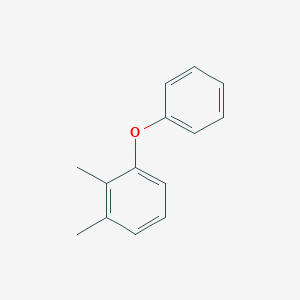

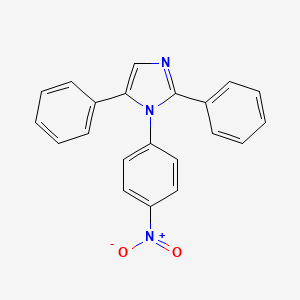

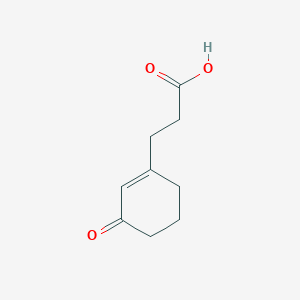
methyl}oxophosphanium](/img/structure/B14586250.png)
